molecular formula C9H10N2O2 B1416294 2-(Cyclopropylamino)pyridine-4-carboxylic acid CAS No. 1019371-44-8

2-(Cyclopropylamino)pyridine-4-carboxylic acid

Cat. No. B1416294
CAS RN: 1019371-44-8
M. Wt: 178.19 g/mol
InChI Key: HGJAFYOGDLHMQA-UHFFFAOYSA-N
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Description

“2-(Cyclopropylamino)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylamino)pyridine-4-carboxylic acid” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH) and a cyclopropylamino group (-NH-C3H5) .

Scientific Research Applications

Biologically Active Compounds

Godlewska-Żyłkiewicz et al. (2020) focus on natural carboxylic acids derived from plants, including 2-(Cyclopropylamino)pyridine-4-carboxylic acid, and their bioactivity. The review compares the antioxidant, antimicrobial, and cytotoxic activities of these acids and explores the influence of structural differences on their bioactivity. This study elucidates the role of hydroxyl groups and carboxyl groups in the bioactivity of these compounds and their interactions with biological targets (Godlewska-Żyłkiewicz et al., 2020).

Microbial Metabolism and Degradation

Kaiser, Feng, and Bollag (1996) review the microbial metabolism of pyridine derivatives under both aerobic and anaerobic conditions. Their study demonstrates that the degradation rate of these compounds is influenced by their substituents, with pyridine carboxylic acids showing the highest transformation rate. This review highlights the enzymes involved in degradation and the mineralization pathway of heterocyclic compounds, offering insights into the environmental fate and biotransformation of 2-(Cyclopropylamino)pyridine-4-carboxylic acid (Kaiser, Feng, & Bollag, 1996).

Therapeutic and Synthetic Applications

Zhang et al. (2021) discuss the application of levulinic acid (LEV), a key building block chemical derived from biomass, in drug synthesis. They highlight the diverse and flexible nature of LEV and its derivatives due to the presence of carbonyl and carboxyl functional groups, which allows for a variety of chemical transformations and applications in medicine. The review presents LEV's potential in cancer treatment, medical materials, and other fields, emphasizing its role in simplifying drug synthesis and reducing costs. This review may provide indirect insights into the potential applications of 2-(Cyclopropylamino)pyridine-4-carboxylic acid in drug synthesis and other medical fields (Zhang et al., 2021).

properties

IUPAC Name

2-(cyclopropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJAFYOGDLHMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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